

Comprehensive Technical Review: Roflumilast Pharmacokinetics and Metabolism

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Compound Focus: Roflumilast

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Introduction and Chemical Properties

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor with significant anti-inflammatory properties that has been developed for multiple therapeutic applications. Originally approved for oral administration in chronic obstructive pulmonary disease (COPD), **roflumilast** has more recently been formulated as a topical cream for dermatological conditions including plaque psoriasis and seborrheic dermatitis. The molecule is chemically designated as a benzamide derivative with molecular weight of 403.21 g/mol for the parent compound and 419.21 g/mol for its active metabolite, **roflumilast** N-oxide [1]. **Roflumilast** exhibits relatively low solubility (0.5 µg/mL at pH 7.4) and high permeability, with a measured apparent permeability (Papp) of 0.01×10^{-5} cm/s [1]. The partition coefficient (LogP) has been optimized to 3.5 for **roflumilast** and 2.6 for the N-oxide metabolite in PBPK modeling, reflecting moderate lipophilicity that supports both oral absorption and tissue penetration [1].

The drug substance exists as a non-hygroscopic, white to off-white powder that is structurally stable under recommended storage conditions. From a pharmacodynamic perspective, **roflumilast** demonstrates high potency for PDE4 inhibition, with estimates suggesting it is approximately 25 to >300 times more potent than other PDE4 inhibitors like apremilast or crisaborole [2]. This comprehensive review examines the pharmacokinetic and metabolic characteristics of **roflumilast**, providing technical data relevant to researchers and drug development professionals working with this compound.

Absorption and Basic Pharmacokinetic Parameters

Absorption Profile

Roflumilast exhibits favorable absorption characteristics following oral administration:

- **Rapid absorption:** After oral administration, **roflumilast** is rapidly absorbed with time to maximum concentration (T_{max}) ranging from 0.25–2.0 hours for the parent drug and 4–8 hours for the active N-oxide metabolite [3] [4]
- **High bioavailability:** The absolute oral bioavailability is approximately 79-80% after a 500 µg dose [2] [4]
- **Linear kinetics:** The pharmacokinetics demonstrate dose proportionality over the therapeutic range (0.25-0.50 mg), with area under the curve (AUC) and maximum concentration (C_{max}) increasing linearly with dose [3]
- **Food effects:** Food intake delays T_{max} by approximately 1 hour and reduces C_{max} by about 40%, but does not significantly affect the total inhibitory activity of PDE4 when considering both parent drug and active metabolite [3]

Basic Pharmacokinetic Parameters

Table 1: Key pharmacokinetic parameters of **roflumilast** and **roflumilast** N-oxide after oral administration

Parameter	Roflumilast	Roflumilast N-oxide
T _{max} (h)	0.25-2.0	4-8
Effective t _{1/2} (h)	17-31 (median 17)	~30
Accumulation index (R _{ac})	~1.63	3.20
Fraction unbound (f _{up})	0.011	0.034
Blood/Plasma ratio (R _{bp})	0.73	0.62
Apparent volume of distribution (L)	~280	-

Table 2: Steady-state exposure parameters following multiple dosing of **roflumilast** 0.5 mg once daily

Matrix	Analyte	Cmax (ng/mL)	AUC (ng-h/mL)	Ctrough (ng/mL)
Plasma (DERMIS-1)	Roflumilast	-	-	1.78
	Roflumilast N-oxide	-	-	9.86
Plasma (DERMIS-2)	Roflumilast	-	-	1.72
	Roflumilast N-oxide	-	-	10.2

The effective half-life supports once-daily dosing, with steady-state plasma concentrations achieved within 4 days for **roflumilast** and 6 days for **roflumilast** N-oxide [4]. The accumulation index is approximately 1.63 for **roflumilast** and 3.20 for **roflumilast** N-oxide after 11 days of once-daily dosing [3]. Following multiple dosing of oral **roflumilast** 500 µg in healthy volunteers, the peak plasma concentration (Cmax) reaches 6.01 ng/mL, with approximately 6% higher exposure observed in COPD patients [2]. The peak-to-trough ratio after oral administration exceeds 10, indicating significant fluctuation in plasma concentrations over the dosing interval [2].

Distribution and Protein Binding

Roflumilast and its metabolite demonstrate extensive tissue distribution, a key consideration for their pharmacological effects in both pulmonary and dermatological applications:

- **Volume of distribution:** The steady-state volume of distribution is approximately 280 L for **roflumilast**, indicating extensive tissue distribution beyond plasma compartment [1]
- **Protein binding:** Both **roflumilast** and **roflumilast** N-oxide are highly bound to plasma proteins, with fraction unbound (fup) of 0.011 and 0.034, respectively [1]
- **Tissue penetration:** Following topical administration, **roflumilast** concentrations in skin were 126- and 61.8-fold higher than corresponding mean plasma Ctrough following administration of 0.15% and 0.5% cream formulations, respectively [2]
- **Blood/plasma partitioning:** The blood-to-plasma concentration ratio is 0.73 for **roflumilast** and 0.62 for **roflumilast** N-oxide, as calculated by PK-Sim software [1]

The tissue distribution was characterized using a physiologically-based pharmacokinetic (PBPK) model that implemented Rodgers and Rowland methods for predicting partition coefficients [1]. The model optimized the interstitial-to-plasma partition coefficient ($K_{In,s,p}$) scale to 5.0 to better describe the observed tissue distribution patterns. This extensive tissue distribution is particularly relevant for topical applications, where high cutaneous concentrations coupled with low systemic exposure contribute to the favorable therapeutic index of **roflumilast** in dermatological formulations.

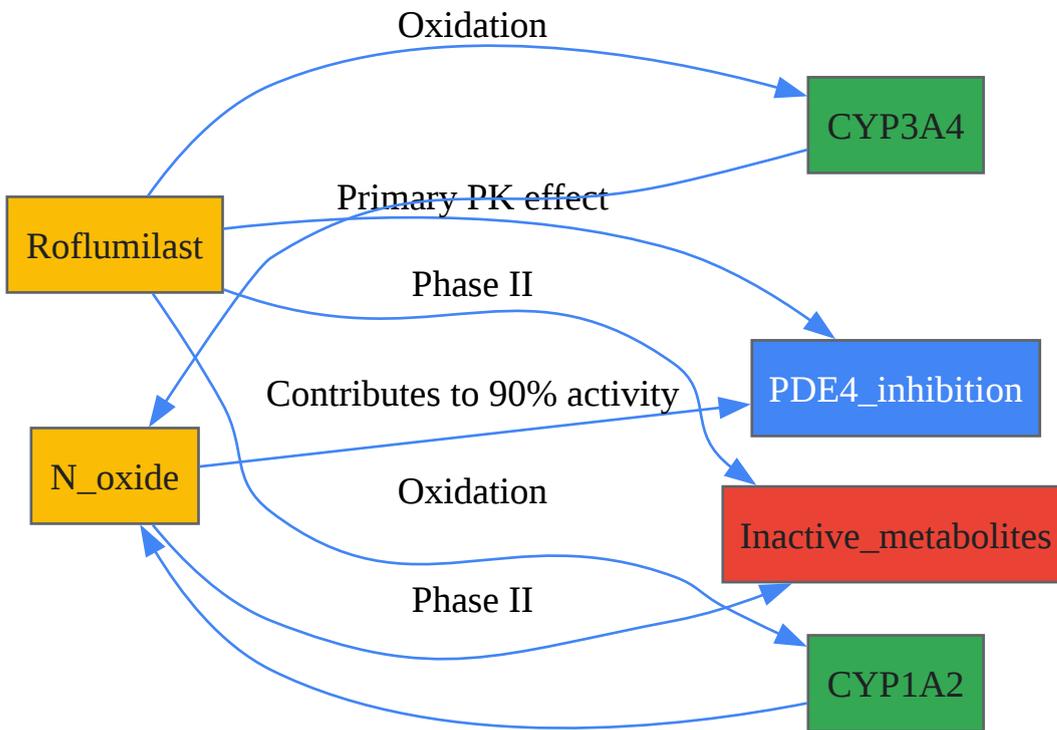
Metabolism and Metabolic Pathways

Primary Metabolic Pathways

Roflumilast undergoes extensive metabolism through cytochrome P450-mediated pathways and subsequent conjugation reactions:

- **CYP-mediated metabolism:** **Roflumilast** is primarily metabolized by CYP3A4 and CYP1A2 to form its active metabolite, **roflumilast** N-oxide [1] [3]
- **Metabolite profile:** In vitro studies indicate that **roflumilast** metabolism produces approximately 10 metabolites, with **roflumilast** N-oxide being the only clinically relevant active metabolite [1]
- **Relative potency:** **Roflumilast** N-oxide is approximately threefold less potent than the parent drug in PDE4 inhibition assays, but contributes significantly to overall pharmacological effect due to substantially higher systemic exposure [2]
- **Tissue-specific metabolism:** Following topical administration, there is no significant conversion to **roflumilast** N-oxide in the skin, suggesting that cutaneous PDE4 inhibition is primarily mediated by the parent drug [2]

The following diagram illustrates the major metabolic pathways and pharmacokinetic characteristics of **roflumilast**:



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Figure 1: **Roflumilast** Metabolic Pathways and PK Characteristics

Enzyme Kinetics and Metabolic Parameters

The metabolism of **roflumilast** follows Michaelis-Menten kinetics, with intrinsic clearance values optimized in PBPK modeling to reflect observed human pharmacokinetics:

Table 3: Enzyme kinetic parameters for **roflumilast** metabolism

Enzyme	CL _{int,u} (μL/min/mg)	ISEF Value	Expression (pmol/mg protein)
CYP3A4	0.90/0.55*	0.33	137
CYP1A2	0.55/0.33*	0.39	52

Note: *Values represent differential clearance in healthy volunteers/COPD patients

The unbound intrinsic clearance ($CL_{int,u}$) was calculated using the equation: $CL_{int,u} = \text{Enz}_i \times \text{ISEF}_i \times \text{expression}_i$, where Enz_i represents the metabolic rate, ISEF is the intersystem extrapolation factor, and expression_i represents the enzyme abundance [1]. The metabolic rate (Enz_i) was itself estimated using Michaelis-Menten kinetics: $\text{Enz}_i = V_{max}/(K_m + C_i)$, where V_{max} is the maximal rate of metabolism, K_m is the Michaelis-Menten constant, and C_i is the unbound **roflumilast** concentration [1]. These parameters were incorporated into a whole-body PBPK model that accurately predicted **roflumilast** exposure in both healthy volunteers and COPD patients.

Excretion and Clearance

Roflumilast and its metabolites are eliminated through multiple pathways, with metabolism representing the primary clearance mechanism:

- **Plasma clearance:** The plasma clearance rate for **roflumilast** is estimated at approximately 90 L/h when calculated using standard physiological parameters [1]
- **Renal excretion:** Unchanged **roflumilast** excretion in urine is minimal, with renal clearance approximately equal to the glomerular filtration rate multiplied by the fraction unbound ($GFR \times f_{up}$) [1]
- **Fecal excretion:** The majority of administered dose is eliminated in feces as metabolites, with limited excretion of unchanged parent drug [5]
- **Total recovery:** After intravenous administration of radiolabeled tanimilast (a related PDE4 inhibitor), 79% of the dose was recovered in excreta (71% in feces; 8% in urine) [5]

The relationship between intrinsic clearance and plasma clearance can be expressed mathematically as: $CLP = R_{bp} \times Q \times CL_{int,u} / (CL_{int,u} + Q / (R_{bp} \times f_{up}))$, where R_{bp} is the blood/plasma concentration ratio, Q is tissue blood flow (average 90 L/h in humans), and f_{up} is the fraction of unbound drug in plasma [1]. This equation highlights the interplay between metabolic clearance, protein binding, and perfusion limitations in determining the overall elimination kinetics of **roflumilast**.

Special Populations and Formulation Considerations

Topical vs. Oral Pharmacokinetics

The pharmacokinetic profile of **roflumilast** differs significantly between oral and topical formulations:

Table 4: Comparison of **roflumilast** pharmacokinetics following oral vs. topical administration

Parameter	Oral Administration	Topical Administration
Bioavailability	~79%	1.5%
Tmax (h)	0.25-2.0	Not specified (flat profile)
Peak-to-trough ratio	>10	1.2
Half-life (days)	0.7-1.3	4.0 (ROF), 4.6 (N-oxide)
Metabolite/Parent ratio	12.4:1	8:1
Skin-to-plasma ratio	Not applicable	61.8-126:1

Following topical administration, the plasma concentration-time curve is characteristically flat, reflecting slow release from skin reservoirs [2]. The terminal half-life is substantially longer after topical administration (4.0 days for **roflumilast** and 4.6 days for **roflumilast** N-oxide) compared to oral dosing, consistent with formation of a cutaneous reservoir that slowly releases the drug into systemic circulation [2]. This reservoir effect contributes to the sustained pharmacological activity observed with once-daily application of topical **roflumilast** formulations.

Population Pharmacokinetics and Dose Optimization

Population PK analyses have identified strategies to optimize **roflumilast** dosing in clinical practice:

- **Up-titration benefits:** Starting with **roflumilast** 250 µg once daily for 4 weeks before escalating to 500 µg reduces treatment discontinuations and improves tolerability while maintaining efficacy [4]
- **Exposure-response relationship:** The percentage of patients with adverse events of interest increases with predicted total PDE4 inhibition (tPDE4i) exposure (logit scale slope 0.484) [4]
- **Dosing in special populations:** While specific recommendations for hepatic or renal impairment are not detailed in the available literature, the extensive metabolism suggests potential need for dose adjustment in hepatic dysfunction

The population PK model adequately characterized average plasma concentrations and variability from 1238 patients across clinical trials [4]. Modeling data predicted that patients receiving the 250 µg up-titration regimen had significantly lower discontinuation rates and longer time to discontinuation compared with those starting immediately at 500 µg once daily ($p = 0.0014$) [4].

Drug-Drug Interactions and Clinical Implications

CYP-Mediated Interactions

Roflumilast is susceptible to clinically significant drug-drug interactions when co-administered with modulators of CYP3A4 and CYP1A2 activity:

Table 5: Predicted drug-drug interaction effects with **roflumilast** based on PBPK modeling

Perpetrator Drug	Mechanism	Effect on Roflumilast	Clinical Recommendation
Ketoconazole, Itraconazole	CYP3A4 strong inhibition	Increased ROF exposure	Reduce to half-dosage or use with caution
Fluvoxamine	Dual CYP3A4/1A2 inhibition	Increased ROF exposure	Reduce to half-dosage or use with caution
Cimetidine, Enoxacin, Fluconazole	Moderate inhibition	Moderately increased ROF exposure	Use with caution
Rifampicin, Efavirenz	CYP3A4 induction	Decreased ROF exposure (C _{max} ratio: 0.63 vs 0.19 observed)	Avoid co-administration
Rifampicin	CYP3A4 strong induction	Markedly reduced exposure	Avoid co-administration

In DDI simulations, most predicted ratios closely matched observed ratios except for peak concentration ratios of **roflumilast** with rifampicin (prediction: 0.63 vs. observation: 0.19) and with cimetidine (prediction: 1.07 vs. observation: 1.85) [1]. The PBPK model suggested that co-administration with moderate inhibitors (cimetidine, enoxacin, and fluconazole) warrants caution, while strong CYP3A4 inhibitors (ketoconazole and itraconazole) or dual CYP3A4/1A2 inhibitors (fluvoxamine) may necessitate dose reduction to half-dosage [1]. Co-administration with CYP3A4 strong or moderate inducers (rifampicin, efavirenz) should be avoided due to significant reduction in **roflumilast** exposure and potential loss of efficacy [1].

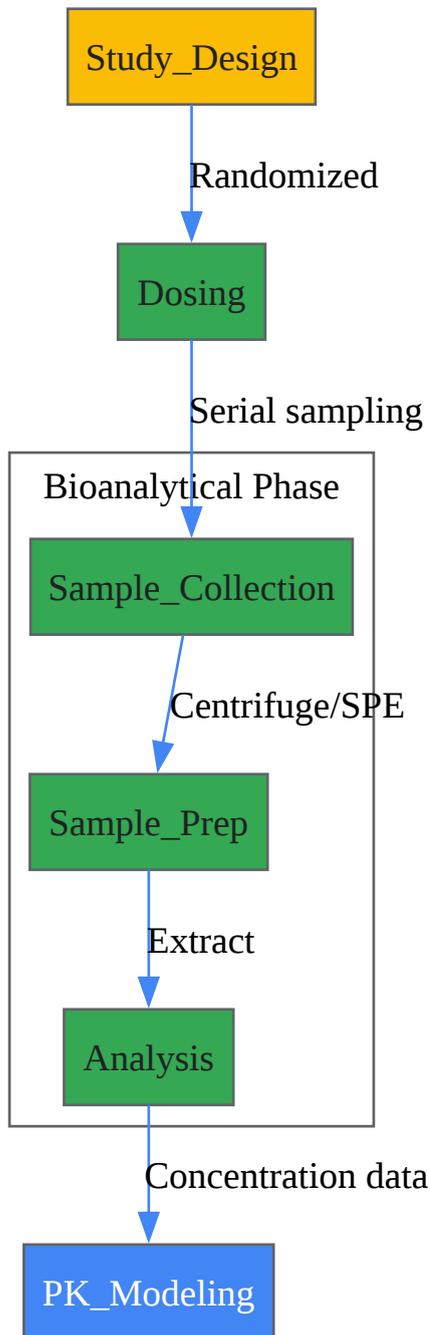
Analytical Methods and Experimental Protocols

Bioanalytical Methods

The quantification of **roflumilast** and its metabolites in biological matrices employs sophisticated analytical techniques:

- **Primary methodology:** High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for quantifying **roflumilast** and **roflumilast** N-oxide in plasma samples [3] [4]
- **Sensitivity:** Methods demonstrate low limits of quantitation (0.02 ng mL^{-1} for **roflumilast** and 0.04 ng mL^{-1} for **roflumilast** N-oxide) [3]
- **Sample preparation:** Human plasma samples are typically prepared by solid-phase extraction, which provides high recovery and minimal matrix effect for both analytes [3]
- **Linear range:** Calibration curves are linear within the range of $0.02\text{--}10 \text{ ng mL}^{-1}$ for **roflumilast** and $0.04\text{--}50 \text{ ng mL}^{-1}$ for **roflumilast** N-oxide, with regression coefficients >0.99 [3]

The following diagram illustrates the experimental workflow for pharmacokinetic studies of **roflumilast**:



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Figure 2: Experimental Workflow for **Roflumilast** PK Studies

PBPK Modeling Approach

The physiologically-based pharmacokinetic (PBPK) model for **roflumilast** incorporates several key elements:

- **Model structure:** Multiple compartments interconnected by blood flow, including mucosa (gastro-intestine), blood, and eliminating/non-eliminating tissues [1]
- **Intestinal segments:** Mucosa includes duodenum, jejunum, ileum, cecum, colon, and rectum with specified transit times and pH values [1]
- **Distribution modeling:** Tissue distribution described using interstitial-to-plasma ($K_{Ins,p}$) and intracellular-to-plasma ($K_{Inc,p}$) partition coefficients [1]
- **Cellular permeability:** Characterized using PK-Sim standard methods [1]

The PBPK model has been successfully developed and validated based on four clinical PK studies and five clinical DDI studies [1]. In PK simulations, every ratio of prediction to observation for PK parameters fell within the range of 0.7 to 1.5, demonstrating good predictive performance [1]. This model provides a valuable tool for simulating and predicting the pharmacokinetics of **roflumilast** in humans and evaluating the possibility of clinical PK-based DDIs.

Conclusion

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